4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride
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Overview
Description
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic and anticonvulsant properties, with potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its potential for selective receptor binding and reduced side effects makes it a compound of interest for further research.
Properties
CAS No. |
36332-50-0 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9-5-6-10-7-3-1-2-4-8(7)11-9;/h1-4,10H,5-6H2,(H,11,12);1H |
InChI Key |
FWZDBXQOZATYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1=O.Cl |
Origin of Product |
United States |
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